7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one
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Overview
Description
7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one: is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features a seven-membered ring fused with a thiophene ring, making it a bicyclic structure. The presence of a methoxy group and a methyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone derivatives and thiophene precursors, followed by methoxylation and methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ketotifen: An organic heterotricyclic compound with a similar thiophene structure, used as an antihistamine.
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one: Another compound with a fused thiophene ring, used in various chemical applications.
Uniqueness: 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
88050-78-6 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
7-methoxy-2-methylcyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C11H10O2S/c1-7-6-8-4-3-5-9(13-2)10(12)11(8)14-7/h3-6H,1-2H3 |
InChI Key |
BYLCPOOZIQHHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)C(=CC=C2)OC |
Origin of Product |
United States |
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